2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Description
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Properties
CAS No. |
921824-44-4 |
|---|---|
Molecular Formula |
C27H28N4O5 |
Molecular Weight |
488.544 |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N4O5/c1-4-18-7-10-20(11-8-18)29-24(32)17-31-21-6-5-14-28-25(21)26(33)30(27(31)34)15-13-19-9-12-22(35-2)23(16-19)36-3/h5-12,14,16H,4,13,15,17H2,1-3H3,(H,29,32) |
InChI Key |
PKFAPMSADOHVSK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H26N4O6
- Molecular Weight : 490.5 g/mol
- IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
The compound features a pyrido[3,2-d]pyrimidin-2,4-dione core structure that is known for various pharmacological activities.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and death.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 18 | Modulation of PI3K/Akt pathway |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against a range of bacterial and fungal strains, demonstrating effective inhibition.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : It could interact with cellular receptors that regulate growth and survival.
- DNA Intercalation : The structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Case Studies
- Case Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties against multidrug-resistant strains. The compound was effective in reducing bacterial load in infected models, suggesting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
